

# 2-Amino-6-chloro-4-pyrimidinol basic properties

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## Compound of Interest

Compound Name: 2-Amino-6-chloro-4-pyrimidinol

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An In-Depth Technical Guide to **2-Amino-6-chloro-4-pyrimidinol**: Properties, Synthesis, and Applications

## Introduction

**2-Amino-6-chloro-4-pyrimidinol** is a substituted pyrimidine that serves as a crucial heterocyclic building block in organic synthesis, particularly within the realm of medicinal chemistry. Pyrimidine derivatives are of significant interest due to their presence in the core structure of nucleobases and a wide array of pharmacologically active compounds, including antivirals and antiretrovirals<sup>[1]</sup>. The strategic placement of amino, chloro, and hydroxyl/oxo functional groups on the pyrimidine ring imparts a versatile reactivity profile, making it a valuable intermediate for the construction of more complex molecular architectures.

This guide provides a comprehensive technical overview of **2-Amino-6-chloro-4-pyrimidinol**, designed for researchers, scientists, and drug development professionals. It delves into its fundamental chemical identity, physicochemical properties, a plausible synthetic pathway, spectroscopic signature, key applications, and essential safety protocols. A central focus is placed on the compound's inherent tautomerism, a critical feature influencing its structure, reactivity, and characterization.

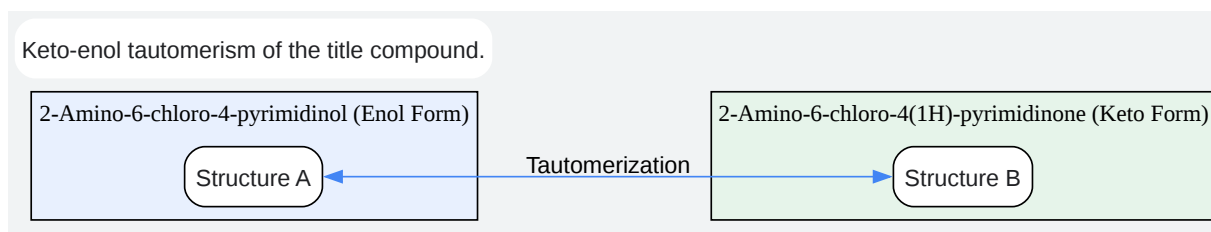
## Section 1: Core Chemical Identity

Accurate identification is the cornerstone of chemical research. The fundamental identifiers for **2-Amino-6-chloro-4-pyrimidinol** are summarized below.

Identifier	Value
CAS Number	1194-21-4[1][2][3]
Molecular Formula	C <sub>4</sub> H <sub>4</sub> ClN <sub>3</sub> O[1][2]
Molecular Weight	145.55 g/mol [1][2][3]
Common Synonyms	2-Amino-4-chloro-6-hydroxypyrimidine; 2-Amino-6-chloro-4(1H)-pyrimidinone[2]
InChI Key	VBWACOJLJYUFKJ-UHFFFAOYSA-N[3][4]

## Nomenclature and Tautomerism

A critical aspect of **2-Amino-6-chloro-4-pyrimidinol** is its existence as a mixture of tautomers, which are structural isomers that readily interconvert[5]. This phenomenon, known as prototropic tautomerism, arises from the migration of a proton[6]. For this compound, the equilibrium exists primarily between the aromatic alcohol (enol) form, **2-amino-6-chloro-4-pyrimidinol**, and the non-aromatic ketone (keto) form, 2-amino-6-chloro-4(1H)-pyrimidinone. The pyrimidinone tautomer is generally more stable and thus the predominant form in most conditions, a common feature for hydroxypyrimidines[7][8]. This equilibrium is crucial as it dictates the compound's reactivity and spectroscopic properties. For instance, the presence of both N-H and O-H protons (in the respective tautomers) and different hybridization states of ring atoms will be reflected in NMR spectra.



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Caption: Keto-enol tautomerism of the title compound.

## Section 2: Physicochemical Properties

The physical properties of a compound are essential for designing experimental conditions, including reaction setups, purification, and formulation.

Property	Value / Description
Appearance	White to off-white solid or crystalline powder.[4] [9]
Melting Point	252 °C[4] to 265-267 °C[3]. The variance may be due to purity or the specific tautomeric ratio in the solid state.
Boiling Point	259.1 °C at 760 mmHg (Predicted)[4]
Solubility	While specific data is limited, analogous structures suggest it is likely poorly soluble in water[10] and soluble in polar organic solvents like acetic acid[11], ethanol, and methanol[12].

The high melting point is indicative of a stable crystal lattice structure, likely reinforced by intermolecular hydrogen bonding involving the amino group and the pyrimidinone oxygen/hydroxyl group. When planning experiments, solubility trials are recommended, starting with polar aprotic solvents (e.g., DMSO, DMF) where many heterocyclic compounds show good solubility.

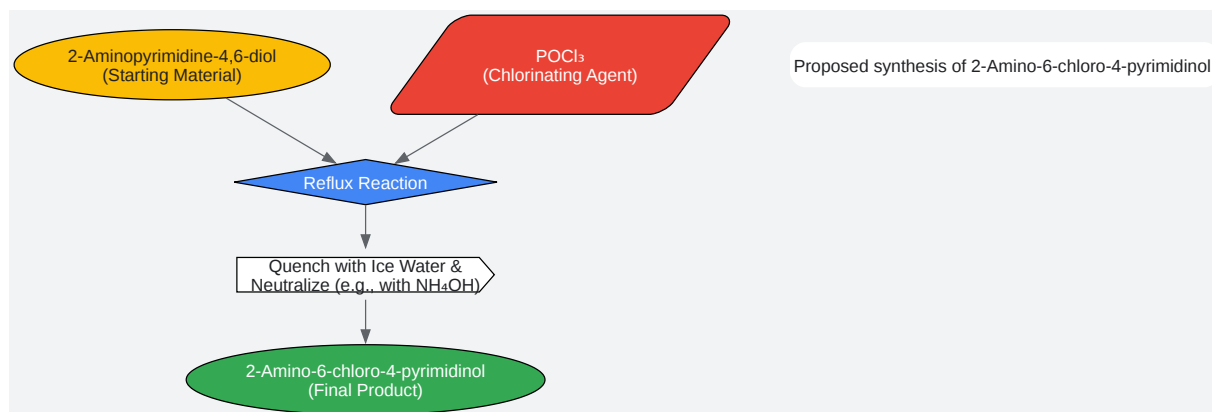
## Section 3: Synthesis and Reactivity

### Proposed Synthesis Workflow

**2-Amino-6-chloro-4-pyrimidinol** is typically synthesized via chlorination of its corresponding hydroxyl precursor. The most common and industrially scalable method involves the use of phosphorus oxychloride ( $\text{POCl}_3$ ), which effectively converts the hydroxyl group of a pyrimidinone to a chloro group. A plausible starting material is the commercially available 2-aminopyrimidine-4,6-diol.

The causality behind choosing  $\text{POCl}_3$  is its high reactivity and efficacy in converting C-OH bonds on electron-deficient heterocyclic rings (like pyrimidines) to C-Cl bonds. The reaction

proceeds through the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion.



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Caption: Proposed synthesis of **2-Amino-6-chloro-4-pyrimidinol**.

## Experimental Protocol (Proposed)

This protocol is based on established procedures for analogous pyrimidine chlorinations[10][13][14].

- **Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 2-aminopyrimidine-4,6-diol (1 equivalent) to the flask.
- **Reaction:** Carefully add phosphorus oxychloride ( $\text{POCl}_3$ , ~5-10 equivalents) to the starting material.

- **Heating:** Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates consumption of the starting material. The mixture should become a homogenous solution.
- **Work-up:** Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice in a separate beaker. This step is highly exothermic and must be done with caution.
- **Neutralization:** Adjust the pH of the aqueous solution to ~7-8 using a base such as ammonium hydroxide or sodium hydroxide solution. This will precipitate the product.
- **Isolation:** Collect the resulting solid precipitate by vacuum filtration.
- **Purification:** Wash the crude product with cold water and dry. Recrystallization from a suitable solvent (e.g., an ethanol/water mixture) can be performed for further purification.

## Key Reactivity

The synthetic utility of **2-Amino-6-chloro-4-pyrimidinol** stems from the differential reactivity of its functional groups. The chlorine atom at the 6-position is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution ( $S_NAr$ ). This allows for the introduction of a wide variety of substituents (e.g., amines, alkoxides, thiols) at this position, serving as a key step in building molecular diversity. The amino group can also be functionalized, for example, through acylation or alkylation, providing another handle for structural modification.

## Section 4: Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following table outlines the expected data from standard spectroscopic techniques.

Technique	Expected Observations
$^1\text{H}$ NMR	- A singlet corresponding to the C5-H proton of the pyrimidine ring. - A broad singlet for the $-\text{NH}_2$ protons, which is exchangeable with $\text{D}_2\text{O}$ . <sup>[15]</sup> - A potential broad signal for the N1-H or O-H proton of the tautomeric forms.
$^{13}\text{C}$ NMR	- Four distinct signals for the four carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the attached heteroatoms (N, O, Cl).
IR Spectroscopy	- N-H stretching vibrations (asymmetric and symmetric) for the primary amine group ( $\sim 3100\text{--}3400\text{ cm}^{-1}$ ). - A strong C=O stretching band ( $\sim 1650\text{--}1700\text{ cm}^{-1}$ ) from the predominant pyrimidinone tautomer. - C=N and C=C ring stretching vibrations ( $\sim 1500\text{--}1650\text{ cm}^{-1}$ ). <sup>[16]</sup> - C-Cl stretching vibration ( $\sim 600\text{--}800\text{ cm}^{-1}$ ).
Mass Spectrometry	- A molecular ion peak ( $\text{M}^+$ ). - A characteristic $\text{M}+2$ peak with an intensity of approximately one-third of the $\text{M}^+$ peak, which is the definitive isotopic signature of a single chlorine atom. <sup>[17]</sup>

## Section 5: Applications in Research and Drug Development

**2-Amino-6-chloro-4-pyrimidinol** is not typically an end-product but rather a versatile intermediate. Its value lies in its use as a scaffold for generating libraries of pyrimidine-based compounds for biological screening. The chloro-substituent is a key functional handle for introducing diversity via nucleophilic substitution reactions.

- **Drug Discovery:** Substituted 2-aminopyrimidines are core structures in many therapeutic agents. By modifying the 6-position, researchers can fine-tune a compound's steric and electronic properties to optimize binding to biological targets such as kinases, polymerases, or other enzymes.

- **Chemical Biology:** The compound can be used to synthesize molecular probes, including fluorescently labeled or biotinylated derivatives, to study the function and localization of biological targets.
- **Agrochemicals:** Similar to pharmaceuticals, the pyrimidine core is also found in various herbicides and pesticides[12]. This intermediate can be a starting point for the synthesis of new crop protection agents.

## Section 6: Safety and Handling

Proper handling of **2-Amino-6-chloro-4-pyrimidinol** is essential for laboratory safety. It is classified as hazardous.

Hazard Information	Details
GHS Pictogram	GHS07 (Exclamation Mark)[4]
Signal Word	Warning[3][4][18]
Hazard Statements	H302: Harmful if swallowed.[3][4] H315: Causes skin irritation.[4][18] H319: Causes serious eye irritation.[4][18] H335: May cause respiratory irritation.[4]

## Recommended Safety Protocols

- **Personal Protective Equipment (PPE):** Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling the compound.[18][19][20]
- **Engineering Controls:** Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19][20]
- **Handling:** Avoid creating dust. Wash hands thoroughly after handling.[18][20]
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place.[4] A recommended storage temperature is 4°C[4].
- **First-Aid Measures:**

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[18]
- In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[18][21]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18][21]
- If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[18][21]

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